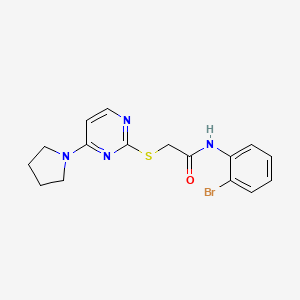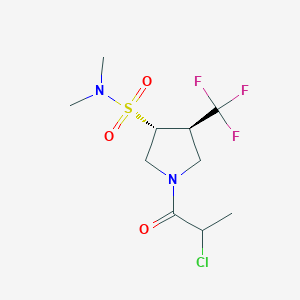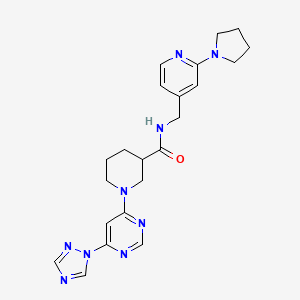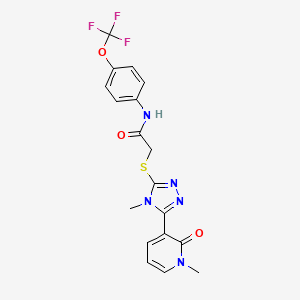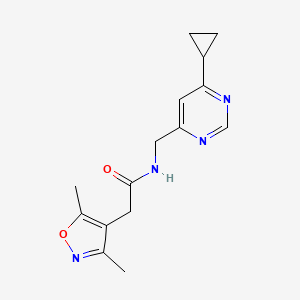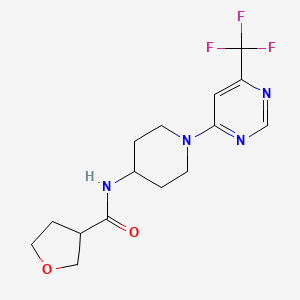
N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)tetrahydrofuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperidine ring, and a tetrahydrofuran ring . It also contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the metabolic stability and bioavailability of drug candidates .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the various rings in the structure would likely result in a rigid, three-dimensional structure . The trifluoromethyl group could introduce some electronic and steric effects that could influence the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the pyrimidine ring might undergo reactions at the nitrogen atoms, while the piperidine ring might undergo reactions at the carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the various rings might increase its boiling point and melting point compared to similar compounds without these rings .Wissenschaftliche Forschungsanwendungen
- Pyrimidines, such as the trifluoromethylpyrimidine moiety in our compound, play a crucial role in fungicides. Examples include Fenarimol, Mepanipyrim, and Pyrimethanil . These compounds are used to control fungal diseases in plants, making them essential for sustainable agriculture.
- The trifluoromethyl group is a common structural motif in pharmaceuticals. Researchers have explored novel trifluoromethylpyridines as key components in drug design . This compound’s unique combination of a piperidine ring and a tetrahydrofuran-3-carboxamide scaffold could inspire new drug candidates.
- Given its structural features, this compound might exhibit antifungal properties. Investigating its effects on fungal pathogens could lead to the development of potent antifungal agents .
- Existing pesticides face challenges due to resistance and cross-resistance. Developing efficient and novel pesticides remains a priority for scientific researchers . Our compound could serve as a starting point for designing effective pest control agents.
- The crystal structure of this compound has been determined, providing valuable insights into its three-dimensional arrangement . Researchers can use this information to understand its behavior, interactions, and potential applications.
Agrochemicals and Fungicides
Drug Development
Antifungal Agents
Pesticide Resistance Management
Crystallography and Structural Studies
Wirkmechanismus
Target of Action
The primary target of this compound is the G protein-coupled receptor 119 (GPR119) . GPR119 is a receptor that plays a crucial role in glucose homeostasis and lipid metabolism, making it a potential therapeutic target for metabolic disorders such as diabetes and obesity.
Mode of Action
This compound acts as an agonist of the GPR119 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the GPR119 receptor, activating it.
Biochemical Pathways
Upon activation of the GPR119 receptor, a series of biochemical reactions are triggered. These reactions lead to the augmentation of insulin secretion and the effective lowering of plasma glucose excursion . This means that the compound can help regulate blood sugar levels, which is particularly beneficial for individuals with metabolic disorders.
Pharmacokinetics
As a result, this compound was identified as a potent and orally bioavailable GPR119 agonist .
Result of Action
The activation of the GPR119 receptor by this compound leads to an increase in insulin secretion and a decrease in plasma glucose levels . This can help manage blood sugar levels, potentially providing therapeutic benefits for individuals with diabetes or other metabolic disorders.
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound would likely depend on its intended use. For example, if it’s a potential drug candidate, future research might focus on optimizing its properties, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .
Eigenschaften
IUPAC Name |
N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N4O2/c16-15(17,18)12-7-13(20-9-19-12)22-4-1-11(2-5-22)21-14(23)10-3-6-24-8-10/h7,9-11H,1-6,8H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXQKAUKUKKECV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2CCOC2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)tetrahydrofuran-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

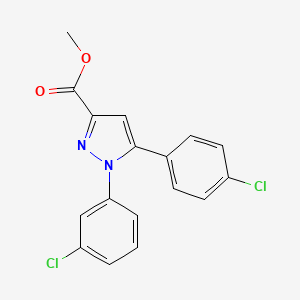
![6-Acetyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2744233.png)
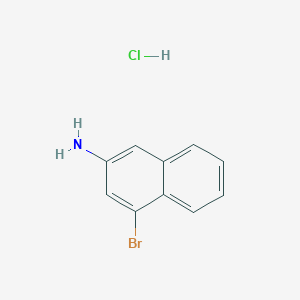
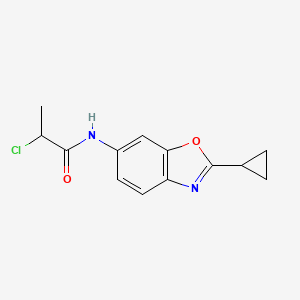

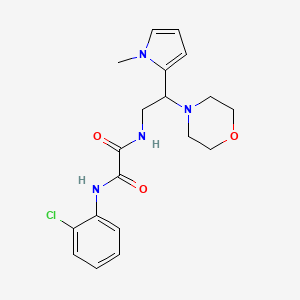
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2744243.png)
